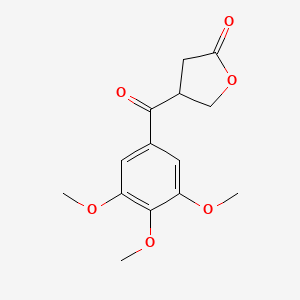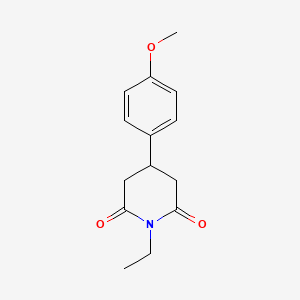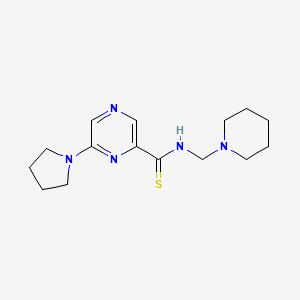
4,4-Diethylhepta-1,2,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethylhepta-1,2,6-triene is an organic compound characterized by its unique structure, which includes three conjugated double bonds and two ethyl groups attached to the fourth carbon atom. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of π-electrons across the double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethylhepta-1,2,6-triene typically involves the use of conjugated diene precursors. One common method is the catalytic cycloisomerization of 1,6-enynes using transition metals such as platinum (II) or gold (I) as catalysts . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethylhepta-1,2,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of epoxides or carbonyl compounds.
Reduction: Hydrogenation of the double bonds using catalysts like palladium on carbon can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, with reagents such as halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride.
Major Products:
Oxidation: Epoxides, aldehydes, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives or organometallic compounds.
Scientific Research Applications
4,4-Diethylhepta-1,2,6-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Diethylhepta-1,2,6-triene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s reactivity is influenced by the delocalization of π-electrons, which stabilizes the transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds.
2,4-Hexadiene: A conjugated diene with a longer carbon chain.
Cycloheptatriene: A cyclic compound with three conjugated double bonds.
Uniqueness: 4,4-Diethylhepta-1,2,6-triene is unique due to the presence of ethyl groups at the fourth carbon, which influences its reactivity and stability. The conjugated system of double bonds provides enhanced stability compared to non-conjugated dienes, making it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
61786-26-3 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
InChI |
InChI=1S/C11H18/c1-5-9-11(7-3,8-4)10-6-2/h5,10H,1-2,7-9H2,3-4H3 |
InChI Key |
FMHXZMCQPVKRND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC=C)C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14557251.png)

![7-[2-(3-Hydroxy-3-methyloct-1-EN-1-YL)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14557261.png)





![5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol](/img/structure/B14557286.png)



